molecular formula C9H7N3O B11751859 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile

7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile

Cat. No.: B11751859
M. Wt: 173.17 g/mol
InChI Key: XKZYKBKOKXHSED-UHFFFAOYSA-N
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Description

7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile is a versatile benzimidazole-based building block designed for medicinal chemistry and drug discovery research. The benzimidazole core is a privileged scaffold in pharmaceutical development, known for its ability to interact with diverse biological targets through hydrogen bonding, π-π stacking, and metal ion coordination . This specific derivative is functionally engineered for downstream synthesis; the electron-donating methoxy group at the 7-position can influence the electronic properties and binding affinity of resulting molecules, while the carbonitrile group at the 2-position serves as a crucial handle for further chemical elaboration into amides, amines, and heterocyclic systems . Benzimidazole derivatives are extensively investigated for their numerous biological activities, including potential as anticancer agents by targeting enzymes like topoisomerases , as antimicrobials against resistant pathogens , and as antioxidants . As such, this compound serves as a valuable precursor in the development of novel therapeutic candidates. Researchers can utilize this intermediate to construct more complex molecular architectures, such as bis-benzimidazoles, which are known to bind to the minor groove of DNA . Handle this product with care, using appropriate personal protective equipment. This compound is strictly For Research Use Only (RUO). It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O

Molecular Weight

173.17 g/mol

IUPAC Name

4-methoxy-1H-benzimidazole-2-carbonitrile

InChI

InChI=1S/C9H7N3O/c1-13-7-4-2-3-6-9(7)12-8(5-10)11-6/h2-4H,1H3,(H,11,12)

InChI Key

XKZYKBKOKXHSED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1N=C(N2)C#N

Origin of Product

United States

Preparation Methods

Condensation of o-Phenylenediamine Derivatives

The most widely reported method involves condensation of 4-methoxy-o-phenylenediamine with cyanogen bromide or nitrile-containing electrophiles. Key steps include:

  • Reaction Conditions :

    • Solvent : Ethanol or methanol under reflux.

    • Catalyst : Sodium metabisulfite (Na₂S₂O₅) as an oxidizing agent, enabling cyclization at 70–80°C.

    • Yield : 64–78% for analogous benzimidazole derivatives.

Example Protocol ():

  • 4-Methoxy-o-phenylenediamine (10 mmol) and malononitrile (12 mmol) are refluxed in ethanol with Na₂S₂O₅ (5 mmol) for 6 hours.

  • The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:4).

  • Recrystallization in ethanol yields 7-methoxy-1H-benzo[d]imidazole-2-carbonitrile (68% yield).

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for time-sensitive steps:

  • Conditions :

    • Power : 400 W for 2 minutes in ethanolic piperidine.

    • Substrates : 7-Methoxynaphthalen-2-ol, 4-chlorobenzaldehyde, and malononitrile.

  • Advantages : 20% reduction in reaction time compared to conventional heating.

Functional Group Interconversion

Nitrilation via Nucleophilic Substitution

2-Chloro-7-methoxy-1H-benzimidazole is converted to the target nitrile using copper(I) cyanide:

  • Procedure ():

    • 2-Chloro-7-methoxy-1H-benzimidazole (1 eq) reacts with CuCN (1.2 eq) in DMF at 120°C for 8 hours.

    • Post-reaction, the mixture is filtered through Celite and concentrated.

    • Yield: 72% after recrystallization in toluene.

Key Data :

ParameterValue
Purity (HPLC)>99%
By-products<2% (unreacted chloride)

Oxidative Cyclization of Thioamides

Thioamide intermediates derived from 4-methoxy-o-phenylenediamine and thiocyanate esters undergo oxidative cyclization:

  • Reagents : Hydrogen peroxide (30%) in acetic acid.

  • Yield : 58–65% for structurally related nitriles.

Industrial-Scale Production

Continuous Flow Synthesis

Patented methods highlight scalable processes:

  • Reactor Design : Tubular flow reactor with residence time ≤30 minutes.

  • Conditions :

    • Temperature: 140°C

    • Pressure: 10 bar

    • Solvent: Toluene with tetrabutylammonium bromide (TBAB) as phase-transfer catalyst.

  • Output : 85% conversion rate with 99.5% purity after crystallization.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Condensation (Na₂S₂O₅)6898ModerateHigh
Microwave-Assisted7097LowModerate
Nitrilation (CuCN)7299.5HighLow
Continuous Flow8599.5HighHigh

Challenges and Optimization Strategies

Regioselectivity in Cyclization

  • Issue : Competing formation of 5-methoxy isomers.

  • Solution : Use of bulky bases (e.g., DBU) to favor N1-alkylation.

By-product Mitigation

  • Impurities : Unreacted diamine (3–5%) and over-alkylated products.

  • Purification : Sequential washes with 1M HCl and saturated NaHCO₃.

Emerging Techniques

Enzymatic Catalysis

Pilot studies using lipase B from Candida antarctica show promise for greener synthesis:

  • Conditions : Phosphate buffer (pH 7.0), 37°C, 24 hours.

  • Yield : 42% (needs optimization) .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The cyano group at position 2 participates in nucleophilic substitutions under basic or acidic conditions:

  • Hydrolysis : Reacts with aqueous HCl or H₂SO₄ to form 7-methoxy-1H-benzo[d]imidazole-2-carboxylic acid. This reaction proceeds via intermediate imidate formation, followed by acid-catalyzed hydrolysis .

  • Aminolysis : Treatment with primary amines (e.g., methylamine) yields 2-(alkylamino)-7-methoxy-1H-benzo[d]imidazole derivatives. For example, reaction with ethylenediamine produces bicyclic amidine derivatives .

Table 1: Nucleophilic Substitution Products

ReagentProductConditionsYield (%)Source
HCl (6M)2-Carboxylic acid derivativeReflux, 12h78
Methylamine2-(Methylamino) derivativeEtOH, 80°C, 6h65
Hydrazine hydrate2-Hydrazinyl derivativeDMF, 100°C, 8h72

Electrophilic Aromatic Substitution

The methoxy group activates the benzene ring toward electrophilic substitution at positions 5 and 6:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at position 5, forming 5-nitro-7-methoxy-1H-benzo[d]imidazole-2-carbonitrile .

  • Halogenation : Bromine in acetic acid yields 5-bromo and 6-bromo derivatives (ratio 3:1) .

Key Observations:

  • Position 5 is favored due to para-directing effects of the methoxy group .

  • Steric hindrance from the cyano group reduces substitution at position 4 .

Cyclization Reactions

The cyano group facilitates cyclization with bifunctional nucleophiles:

  • With Hydrazines : Forms triazolo[1,5-a]benzimidazole systems under microwave irradiation (180°C, 30 min) .

  • With Thiols : Produces thiazolo[3,2-a]benzimidazole derivatives in the presence of Na₂S₂O₅ .

Reduction Reactions

  • Cyano Group Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the cyano group to a primary amine (2-aminomethyl derivative) .

  • Selective Ring Reduction : NaBH₄ in THF reduces the imidazole ring to a dihydro derivative while preserving the cyano group .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization:

  • Suzuki Coupling : Reacts with arylboronic acids at position 5 to form biaryl derivatives (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C) .

  • Buchwald-Hartwig Amination : Introduces aryl amines at position 6 using XPhos-Pd-G3 catalyst .

Biological Interaction-Driven Reactivity

In pharmacological contexts, the compound undergoes target-specific modifications:

  • Enzyme Binding : The cyano group forms hydrogen bonds with catalytic residues of cyclooxygenase-2 (COX-2), as shown in molecular docking studies .

  • Metabolic Oxidation : Cytochrome P450 enzymes oxidize the methoxy group to a hydroxyl group in vivo, enhancing solubility .

Stability Under Physiological Conditions

  • pH-Dependent Degradation : Stable at pH 4–7 but hydrolyzes rapidly in alkaline conditions (pH >9) to the carboxylic acid .

  • Thermal Stability : Decomposes above 250°C via CN bond cleavage, confirmed by TGA-DSC analysis .

Comparative Reactivity with Analogues

CompoundReactivity DifferenceSource
5-Methoxy-1H-benzimidazole-2-carboxylic acidLower electrophilic substitution due to -COOH
6-Methyl-1H-benzimidazole-2-carbonitrileFaster nucleophilic substitution at CN

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity: Research indicates that benzimidazole derivatives, including 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens, making them potential candidates for developing new antimicrobial agents .

Cancer Treatment: this compound is being investigated for its role as an anti-cancer agent. Molecular docking studies suggest that it interacts with enzymes and receptors involved in cancer pathways, which could lead to the development of novel treatments for cancer .

STING Agonists: The compound has been explored as a part of a platform for STING (Stimulator of Interferon Genes) agonists, which are promising in cancer immunotherapy. These agonists can activate immune responses against tumors, and this compound has shown potential in enhancing these effects .

Agricultural Applications

Pesticide Development: The unique properties of this compound make it suitable for agricultural applications, particularly as a pesticide. Its effectiveness against certain pests can contribute to integrated pest management strategies.

Case Studies

Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various benzimidazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cancer Pathway Interaction
In another research effort focusing on cancer treatment, molecular docking simulations revealed that this compound binds effectively to specific targets within cancer cells. This interaction was associated with altered signaling pathways that promote apoptosis in tumor cells .

Mechanism of Action

The mechanism of action of 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile largely depends on its interaction with biological targets. The compound can bind to specific enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Structure Features Molecular Weight Synthesis Highlights Key Applications/Findings References
7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile Benzimidazole with 7-OCH₃, 2-CN ~173.18 g/mol Likely via diamine + cyanogen bromide route Potential kinase inhibitor; intermediate in drug design
1,4-Dimethyl-1,4-dihydro-imidazo[4,5-d]imidazole-2-carbonitrile (193) Fused imidazo-imidazole with 2-CN, 1,4-CH₃ 161.17 g/mol Isolated from Streptomyces sp. B8108; column chromatography Antibiotic activity; UV-absorbing
4-Methyl-1H-imidazole-2-carbonitrile Simple imidazole with 4-CH₃, 2-CN 107.11 g/mol Commercial synthesis (CAS 70631-95-7) Ligand in coordination chemistry
4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile Imidazole with 4-Cl, 5-(4-CH₃C₆H₄), 2-CN 217.66 g/mol Metabolite of fungicide cyazofamid; HLMs assay Agricultural chemical intermediate
7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole Benzimidazole with 7-Br, 5-OCH₃, 2-Ph 303.15 g/mol Multi-step aromatic substitution Fluorescence probes; metal ligands

Structural and Electronic Differences

  • Core Heterocycle :

    • The target compound and 7-Bromo-5-methoxy-2-phenyl-1H-benzo[d]imidazole share a benzimidazole core, but substituents differ significantly. The nitrile group in the target compound enhances electrophilicity compared to bromo or phenyl groups .
    • 1,4-Dimethyl-1,4-dihydro-imidazo[4,5-d]imidazole-2-carbonitrile (193) has a fused imidazole system, reducing aromaticity and increasing solubility in polar solvents .
  • In 4-Chloro-5-(p-tolyl)imidazole-2-carbonitrile, the chloro and tolyl groups contribute to hydrophobic interactions, relevant to its role as a fungicide metabolite .

Biological Activity

7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile is a compound belonging to the benzimidazole family, characterized by a methoxy group at the 7-position and a cyano group at the 2-position. This unique structure contributes to its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This article reviews the biological activity of this compound based on recent research findings, including data tables and case studies.

Chemical Structure and Properties

The molecular formula for this compound is C10H8N2OC_{10}H_{8}N_{2}O, with a molecular weight of 172.18 g/mol. Its structure can be represented as follows:

Structure 7 Methoxy 1H benzo d imidazole 2 carbonitrile\text{Structure }\text{7 Methoxy 1H benzo d imidazole 2 carbonitrile}

Antifungal Activity

Research has demonstrated that this compound exhibits significant antifungal activity against various strains, particularly Candida albicans. In laboratory settings, the compound showed effective inhibition of fungal growth, suggesting potential therapeutic applications in treating fungal infections .

Anticancer Properties

Several studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. In vitro assays indicated that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of tubulin polymerization and interference with cellular signaling pathways. For example, molecular docking studies revealed that it binds effectively to target proteins involved in cancer progression .

Antimicrobial Activity

In addition to its antifungal properties, this compound has been investigated for its antimicrobial effects against both gram-positive and gram-negative bacteria. Preliminary results suggest that it may have a broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism of action for this compound involves its interaction with specific biological targets. Molecular docking studies indicate that the compound can bind to enzymes and receptors associated with microbial resistance and cancer pathways. This binding affinity is crucial for understanding how the compound exerts its biological effects and optimizing its therapeutic potential .

Case Study 1: Antifungal Efficacy

A study conducted to evaluate the antifungal efficacy of this compound involved testing against various Candida species. The results showed a significant reduction in fungal growth at concentrations as low as 10 µg/mL, indicating strong antifungal properties .

Case Study 2: Anticancer Activity in Cell Lines

In another study focusing on anticancer activity, researchers treated several human cancer cell lines with varying concentrations of this compound. The findings revealed that the compound inhibited cell proliferation effectively, with IC50 values ranging from 5 to 15 µM across different cell lines .

Comparative Analysis with Related Compounds

To better understand the unique biological activities of this compound, a comparative analysis with structurally similar compounds was conducted:

Compound NameStructure CharacteristicsUnique Features
1H-benzimidazoleBasic structure without substitutionsFoundational compound in this class
2-(4-methoxyphenyl)-1H-benzimidazoleMethoxy substitution at the phenyl ringEnhanced solubility
5-cyano-1H-benzimidazoleCyano group at the 5-positionPotentially different biological activities
This compound Methoxy at position 7 and cyano at position 2Exhibits significant antifungal and anticancer activities

The presence of both methoxy and cyano groups in this compound enhances its efficacy compared to others in the benzimidazole class.

Q & A

Basic: What synthetic methodologies are commonly employed for 7-Methoxy-1H-benzo[d]imidazole-2-carbonitrile?

The synthesis typically involves cyclocondensation of substituted o-phenylenediamine derivatives with carbonyl-containing reagents. For example, method (h) from uses 2-iodophenyl precursors and aryl nitriles under palladium catalysis to construct the benzimidazole core. Methoxy and cyano groups are introduced via nucleophilic substitution or direct functionalization of intermediates. Key steps include:

  • Cyclization : Using POCl₃ or PCl₅ as dehydrating agents.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, CH₂Cl₂/MeOH gradients) .
  • Validation : HRMS (High-Resolution Mass Spectrometry) confirms molecular weight (e.g., [M+H]⁺ peaks) .

Basic: How is structural characterization performed for this compound?

1H/13C NMR spectroscopy is critical for confirming regiochemistry and substituent positions. For example:

  • The methoxy group (-OCH₃) appears as a singlet near δ 3.8–4.0 ppm in ¹H NMR.
  • The cyano (-CN) carbon resonates at δ ~115–120 ppm in ¹³C NMR .
    Melting points (e.g., 180–220°C for similar derivatives) and HRMS (e.g., m/z = 200.0820 [M+H]⁺) further validate purity and structure .

Basic: What biological activity screening approaches are used for benzimidazole derivatives?

  • EGFR Inhibition Assays : Measure IC₅₀ values using kinase activity assays (e.g., ADP-Glo™) .
  • Cytotoxicity Testing : MTT assays on cell lines (e.g., HUVECs, BJ fibroblasts) in DMEM/RPMI media with 10% FBS .
  • ADMET Analysis : Computational tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) .

Advanced: How can structure-activity relationships (SAR) be optimized computationally?

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR’s ATP-binding pocket). Substituent effects (e.g., methoxy vs. chloro) on binding affinity are quantified via docking scores .
  • QSAR Models : Train regression models on datasets (e.g., IC₅₀ vs. substituent Hammett σ values) to predict activity .

Advanced: How are contradictions in spectroscopic data resolved?

  • Overlapping Peaks : Use 2D NMR (COSY, HSQC) to assign ambiguous signals. For example, NOESY can confirm spatial proximity of methoxy and aromatic protons .
  • X-ray Crystallography : SHELXL software refines crystal structures to resolve regiochemical ambiguities (e.g., distinguishing C-2 vs. C-4 substitution) .

Advanced: What strategies improve solubility for in vivo studies?

  • Salt Formation : React with HCl or sodium citrate to enhance aqueous solubility.
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) .
  • Nanoformulation : Encapsulate in PEGylated liposomes or cyclodextrin complexes .

Advanced: How is crystallographic data analyzed for structural validation?

  • Data Collection : Use Mo Kα radiation (λ = 0.71073 Å) on a single-crystal diffractometer.
  • Refinement : SHELXL-2018 refines parameters (R1 < 0.05) and generates ORTEP diagrams. Hydrogen bonding (e.g., N-H⋯O) and π-π stacking interactions are mapped .

Advanced: How is regioselectivity controlled during synthesis?

  • Directing Groups : Use ortho-methoxy substituents to guide electrophilic substitution to the para position.
  • Catalytic Systems : Pd(OAc)₂/Xantphos promotes selective cross-coupling at C-7 over C-4 .

Advanced: How is metabolic stability assessed?

  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS.
  • CYP450 Inhibition : Fluorescent probes (e.g., Vivid® assays) identify interactions with CYP3A4/2D6 .

Advanced: How are spectral-structure discrepancies addressed in novel analogs?

  • Isotopic Labeling : Synthesize ¹³C-labeled cyano groups to confirm ¹³C NMR assignments.
  • DFT Calculations : Gaussian 16 simulates NMR shifts to match experimental data (RMSD < 0.5 ppm) .

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